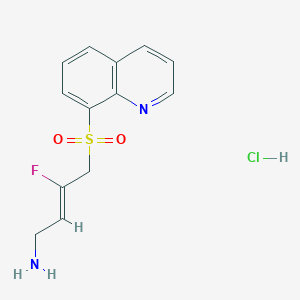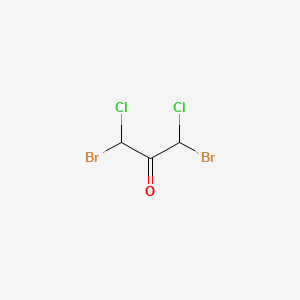
1,3-Dibromo-1,3-dichloroacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-1,3-dichloroacetone is a halogenated organic compound with the molecular formula C3H2Br2Cl2O. It is a derivative of acetone where two bromine and two chlorine atoms are substituted at the 1 and 3 positions. This compound is known for its use as a disinfection byproduct in water treatment processes, particularly when chlorine or chloramine is used as a secondary disinfectant .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,3-dichloroacetone can be synthesized through the halogenation of acetone. The process involves reacting acetone with two moles of bromine to produce a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct. The mixture is then equilibrated to produce 1,3-dibromoacetone as the major product. This is followed by crystallization and isolation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves additional steps. After the initial synthesis of 1,3-dibromoacetone, it can be reacted with a chloride source to produce 1,3-dichloroacetone. This compound can then be hydrogenated to produce 1,3-dichlorohydrin, which is further cyclized with a base to produce epichlorohydrin .
化学反应分析
Types of Reactions
1,3-Dibromo-1,3-dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 2-aminoazines and 2-aminoazoles to form quaternary salts, which can undergo cyclization to form imidazoazines and imidazoazoles containing a bromomethyl group.
Condensation Reactions: It can react with phenols in the presence of potassium carbonate and potassium iodide to form bis-phenoxy or bis-thioacetone derivatives.
Common Reagents and Conditions
Reagents: Bromine, chlorine, 2-aminoazines, 2-aminoazoles, phenols, potassium carbonate, potassium iodide.
Conditions: Reactions are typically carried out in solvents like ethanol or ethyl acetate at room temperature or under heating conditions
Major Products
Imidazoazines and Imidazoazoles: Formed through cyclization reactions with 2-aminoazines and 2-aminoazoles.
Bis-phenoxy and Bis-thioacetone Derivatives: Formed through condensation reactions with phenols.
科学研究应用
1,3-Dibromo-1,3-dichloroacetone has several applications in scientific research:
作用机制
The mechanism of action of 1,3-dibromo-1,3-dichloroacetone involves its reactivity with nucleophiles. The compound’s halogen atoms make it highly electrophilic, allowing it to react readily with nucleophilic species such as amines and phenols. This reactivity is exploited in the synthesis of various heterocyclic compounds and other derivatives .
相似化合物的比较
Similar Compounds
1,3-Dichloroacetone: A related compound where both halogen atoms are chlorine.
1,3-Dibromoacetone: Another related compound with both halogen atoms being bromine.
Uniqueness
1,3-Dibromo-1,3-dichloroacetone is unique due to its combination of bromine and chlorine atoms, which provides distinct reactivity patterns compared to its fully brominated or chlorinated counterparts. This dual halogenation allows for a broader range of chemical transformations and applications in various fields .
属性
CAS 编号 |
62874-84-4 |
|---|---|
分子式 |
C3H2Br2Cl2O |
分子量 |
284.76 g/mol |
IUPAC 名称 |
1,3-dibromo-1,3-dichloropropan-2-one |
InChI |
InChI=1S/C3H2Br2Cl2O/c4-2(6)1(8)3(5)7/h2-3H |
InChI 键 |
PMKHEKMZTWMVJX-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)C(Cl)Br)(Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


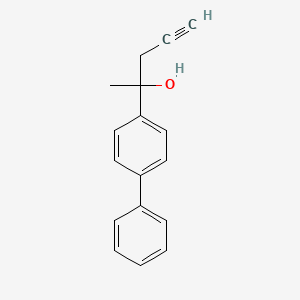

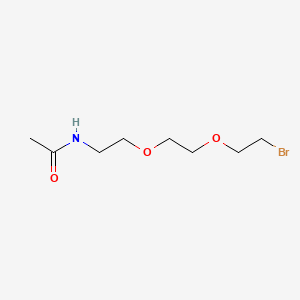
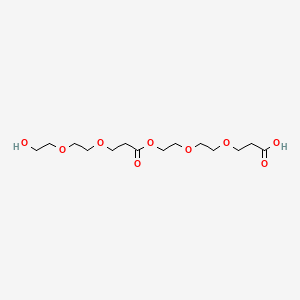
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)

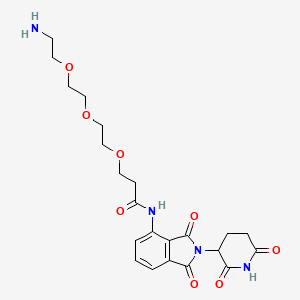

![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
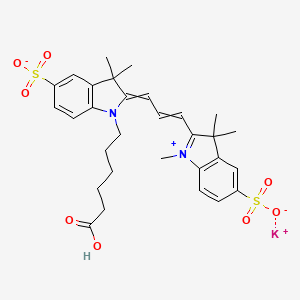
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
